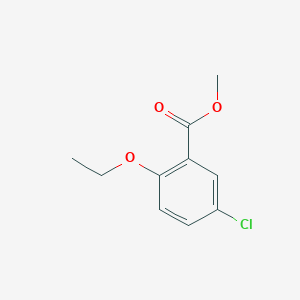

Methyl 5-chloro-2-ethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEUDBIRXMKEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Methyl 5-chloro-2-ethoxybenzoate

The synthesis of this compound relies on a sequence of fundamental organic reactions. These include the formation of the methyl ester, the selective introduction of a chlorine atom onto the benzene (B151609) ring, and the creation of an ether linkage.

Esterification Approaches in Benzoate (B1203000) Synthesis

The initial step in many synthetic routes to this compound is the esterification of a corresponding benzoic acid derivative. The Fischer-Speier esterification is a classic and widely employed method. tcu.eduyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. tcu.eduyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used as the solvent. tcu.edu

Another approach involves the use of solid acid catalysts, such as those based on zirconium and titanium. mdpi.com These heterogeneous catalysts offer advantages in terms of separation and reusability. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective in catalyzing the esterification of various benzoic acids with methanol. mdpi.com The reaction mechanism is believed to involve the coordination of the carboxylate to the metal center, facilitating the nucleophilic attack by methanol. mdpi.com

Alternative esterification methods include the use of acylating agents like benzoyl chloride with an alcohol in the presence of a base, or the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. While effective, these methods are often employed for more sensitive substrates or when milder conditions are required.

Regioselective Halogenation Protocols

The introduction of a chlorine atom at the 5-position of the benzoate ring is a critical step that requires high regioselectivity. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of chlorination. In the case of a 2-hydroxy or 2-alkoxy benzoate, the activating and ortho-, para-directing nature of these groups guides the incoming electrophile.

Electrophilic aromatic substitution using a suitable chlorinating agent is the standard method. Reagents such as chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) can be employed. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired 5-chloro isomer. For instance, the chlorination of phenol (B47542) in micellar media has been studied to enhance regioselectivity. nih.gov

In a related context, the chlorination of N-benzoylvaline methyl ester has been shown to proceed with regioselectivity, highlighting the influence of the substituent on the reaction outcome. rsc.org While not directly on the benzoate ring, this demonstrates the principle of directing group-assisted halogenation. The chlorination of sodium benzoate has also been investigated. rsc.org

Alkoxylation Reactions for Ether Moiety Formation

The formation of the ethoxy group at the 2-position is typically achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of a 2-hydroxybenzoate derivative with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, commonly sodium or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent.

Alkoxylation can also refer to the addition of an epoxide, like ethylene (B1197577) oxide, to an alcohol or phenol. wikipedia.org This process is significant in the industrial production of surfactants and polyether polyols. wikipedia.orgfrontiersin.org While not the direct method for introducing a simple ethoxy group in this specific synthesis, it represents a broader class of alkoxylation reactions. frontiersin.orgnicl.it These reactions are often carried out in semi-batch reactors due to their exothermic nature. frontiersin.orgnicl.it

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, selectivity, and environmental footprint, advanced synthetic methodologies are continuously being explored. These include the use of novel catalysts and energy sources.

Catalysis in Aromatic Functionalization

Transition metal catalysis has revolutionized aromatic C-H functionalization, offering direct and efficient routes to substituted arenes. researchgate.net While direct C-H ethoxylation is challenging, catalytic methods for the functionalization of benzoic acids are an active area of research. acs.org For instance, iridium and rhodium complexes have been used for the ortho-deuteration and functionalization of benzoic acid. acs.org

The development of catalysts that can selectively activate a specific C-H bond in the presence of other functional groups is a key goal. researchgate.netresearchgate.net This approach could potentially streamline the synthesis of compounds like this compound by reducing the number of synthetic steps. Photosensitizing catalysts, such as certain benzoates, have been used for C(sp³)–H fluorination, demonstrating the potential of benzoates to participate in catalytic cycles. rsc.org

Ultrasound-Assisted Synthetic Procedures for Related Compounds

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. nih.gov The cavitation effect produced by ultrasound can enhance reaction rates and yields. frontiersin.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, such as benzodiazepines, often with reduced reaction times and in environmentally benign solvents like water. nih.govmdpi.com

While a specific ultrasound-assisted synthesis for this compound is not widely reported, the application of this technology to related transformations, such as esterification and N-alkylation, suggests its potential utility. nih.gov For example, ultrasound has been used in the synthesis of dibenzoepines via N-alkylation. nih.gov The use of ultrasound in the preparation of nano-powders through sol-gel methods also highlights its role in materials synthesis. frontiersin.org The ability of ultrasound to promote dispersion and enhance reaction kinetics could be beneficial for optimizing the synthesis of this and other fine chemicals. mdpi.com

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Role in Synthesis |

| 5-Chloro-2-hydroxybenzoic acid | Starting material for esterification and subsequent etherification. prepchem.com |

| Methyl 5-chloro-2-hydroxybenzoate | Intermediate after esterification. prepchem.com |

| Methanol | Reagent for esterification. tcu.eduyoutube.com |

| Sulfuric Acid | Catalyst for Fischer esterification. tcu.eduyoutube.com |

| Ethyl Iodide | Ethylating agent for Williamson ether synthesis. |

| Sodium Carbonate | Base for Williamson ether synthesis. |

| Chlorine | Chlorinating agent for electrophilic aromatic substitution. |

Table 2: Synthetic Methodologies and Key Features

| Synthetic Step | Method | Key Features |

| Esterification | Fischer-Speier Esterification | Acid-catalyzed, reversible, often uses excess alcohol as solvent. tcu.eduyoutube.com |

| Esterification | Solid Acid Catalysis | Heterogeneous catalyst, reusable, good yields. mdpi.com |

| Halogenation | Electrophilic Aromatic Substitution | Regioselectivity directed by existing substituents. |

| Ether Formation | Williamson Ether Synthesis | Nucleophilic substitution with an alkyl halide in the presence of a base. |

| Advanced Synthesis | Ultrasound-Assisted Synthesis | Enhanced reaction rates, potentially greener conditions. nih.govmdpi.com |

Green Chemistry Principles in Ester Synthesis

The synthesis of benzoate esters, including derivatives like this compound, has traditionally relied on acid catalysts such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com While effective, these catalysts are non-recoverable and generate significant aqueous waste during neutralization and cleanup, posing environmental concerns. mdpi.com In alignment with the principles of green chemistry, research has shifted towards the development of heterogeneous solid acid catalysts that are recoverable, reusable, and minimize waste production. mdpi.com

One promising approach involves the use of a zirconium/titanium (Zr/Ti) solid acid catalyst for the esterification of various benzoic acids with methanol. mdpi.com These solid acids are advantageous due to their strong acidity and insolubility in organic solvents, which facilitates easy separation from the reaction mixture through simple filtration. mdpi.com Studies have demonstrated that a titanium-zirconium solid acid can effectively catalyze the direct condensation of benzoic acid and methanol. mdpi.com This catalyst has proven effective for benzoic acids containing both electron-donating and electron-withdrawing groups, as well as those with varying degrees of steric hindrance. mdpi.com The reusability of such catalysts has been confirmed, with minimal to no loss in performance over multiple reaction cycles. mdpi.com For instance, in the synthesis of methyl p-chlorobenzoate, a compound structurally related to the target molecule, the catalyst demonstrated consistent yields across repeated uses. mdpi.com

| Reaction Cycle | Yield (%) |

|---|---|

| 1st Use | 85.2 |

| 2nd Use | 84.1 |

This methodology represents a significant advancement in the sustainable synthesis of benzoate esters, offering an environmentally benign alternative to conventional processes. mdpi.com

Preparation of Structural Analogues and Advanced Derivatives

The ester functional group in this compound is a versatile handle for the synthesis of a wide array of structural analogues and more complex derivatives through various chemical transformations.

Amide Formation and Related Transformations

A fundamental transformation of benzoate esters is their conversion to benzamides. This is typically achieved by aminolysis, where the ester reacts with a primary or secondary amine. While direct aminolysis of the ester is possible, the reaction can also proceed from the corresponding carboxylic acid, which can be obtained by hydrolysis of the ester. Numerous modern catalytic methods facilitate the direct coupling of carboxylic acids and amines to form amides under mild conditions. organic-chemistry.org For example, various boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature, accommodating a broad range of functional groups on both the acid and amine partners. organic-chemistry.org

A key structural analogue of this compound is Methyl 4-acetamido-5-chloro-2-ethoxybenzoate. keyorganics.net This compound incorporates an acetamido group (-NHC(O)CH₃) on the benzene ring, which is a type of amide. Its synthesis would typically involve a multi-step process starting from a precursor like methyl 4-amino-5-chloro-2-ethoxybenzoate, which is then acylated using acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. This transformation highlights how the core benzoate structure can be functionalized to produce advanced derivatives with different chemical properties.

Synthesis of Substituted Benzoate Esters as Intermediates

Substituted benzoate esters are crucial intermediates in organic synthesis, serving as building blocks for a diverse range of complex molecules. The strategic placement of substituents on the aromatic ring allows for subsequent reactions to build molecular complexity. For instance, rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes provides a novel route to access substituted benzoates. nsf.gov This method involves the cyclization of readily available starting materials to construct the aromatic benzoate core. nsf.gov

Furthermore, substituted benzoate esters are pivotal in the synthesis of materials like liquid crystals. The synthesis of 4-cyano-2-fluorophenyl and 4-cyano-3-fluorophenyl 4-substituted benzoates demonstrates their role as precursors to materials with specific physical properties. scispace.com In these examples, the ester linkage connects different substituted aromatic rings, and the final properties of the molecule are dictated by the nature and position of the substituents on the benzoate precursor. scispace.com

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Behavior of the Ester Group

The ester group of Methyl 5-chloro-2-ethoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, proceeding through distinct mechanisms.

In the presence of a strong acid and water, this compound can be hydrolyzed to 5-chloro-2-ethoxybenzoic acid and methanol (B129727). This reaction is typically reversible and requires heat to proceed at a significant rate. nih.govorganic-chemistry.org The mechanism is a multi-step process:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. nih.govorganic-chemistry.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting the methoxy group into a good leaving group (methanol).

Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 5-chloro-2-ethoxybenzoic acid, and regenerates the acid catalyst (H₃O⁺). nih.gov

Base-mediated hydrolysis, or saponification, of this compound is an irreversible process that yields the salt of the carboxylic acid (sodium 5-chloro-2-ethoxybenzoate, if using sodium hydroxide) and methanol. The term saponification originates from the process of soap making, which involves the hydrolysis of fats (esters) with a base. nih.gov The mechanism proceeds as follows:

Nucleophilic Addition of Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. scispace.com This leads to the formation of a tetrahedral intermediate.

Elimination of the Alkoxide : The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group.

Acid-Base Reaction : The methoxide ion is a strong base and deprotonates the newly formed 5-chloro-2-ethoxybenzoic acid. This acid-base reaction is rapid and essentially irreversible, forming methanol and the 5-chloro-2-ethoxybenzoate anion.

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of this compound can be replaced through nucleophilic substitution reactions, although this is generally less facile than the hydrolysis of the ester group.

Nucleophilic aromatic substitution (SₙAr) on aryl halides is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org For this mechanism to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer complex. scispace.com

In this compound, the reactivity at the C-Cl bond is influenced by:

The Methyl Ester Group (-COOCH₃) : This group is moderately electron-withdrawing and is located meta to the chlorine atom. While electron-withdrawing groups are generally activating, their stabilizing effect is strongest when they are positioned ortho or para to the site of nucleophilic attack, as this allows for direct delocalization of the negative charge. In the meta position, the stabilizing inductive effect is weaker.

The Ethoxy Group (-OCH₂CH₃) : This group is strongly electron-donating through resonance and is positioned para to the chlorine atom. Electron-donating groups deactivate the ring toward nucleophilic attack by increasing the electron density, thus repelling the incoming nucleophile.

Due to the presence of the deactivating ethoxy group, this compound is not highly reactive towards traditional SₙAr reactions. Harsh reaction conditions, such as high temperatures and very strong nucleophiles, would likely be required to achieve substitution at the chlorinated carbon.

An alternative pathway for nucleophilic substitution on aromatic compounds is the Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism. This process involves a single electron transfer (SET) from the nucleophile to the aromatic substrate to form a radical anion. nih.gov

The proposed steps for an Sᵣₙ1 reaction with this compound would be:

Initiation : An electron is transferred from a donor or initiator to the this compound molecule, forming a radical anion.

Propagation :

The radical anion fragments, losing a chloride ion to form an aryl radical.

This aryl radical then reacts with the nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting material (the substrate), forming the substitution product and propagating the chain reaction.

While this mechanism is well-established for certain substrates (e.g., those with nitro groups), it is less common for simple aryl chlorides without strong electron-withdrawing groups. The viability of an SET pathway for this compound would depend on the specific nucleophile and reaction conditions, such as photochemical stimulation. nih.gov

Aryl chlorides can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which forms a new carbon-carbon bond. organic-chemistry.org This reaction involves an organostannane (R-Sn(Alkyl)₃) and an organic halide in the presence of a palladium catalyst.

The catalytic cycle for a Stille reaction with this compound would generally proceed as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides due to the strength of the C-Cl bond.

Transmetalation : The organic group from the triorganostannyl reagent is transferred to the palladium center, displacing the chloride ion.

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While aryl chlorides are generally less reactive than aryl bromides or iodides in Stille couplings, the reaction can be facilitated with the use of specialized ligands on the palladium catalyst. There are no widely reported specific examples of this compound undergoing Stille reactions, but it is a plausible transformation given the established scope of this cross-coupling method. organic-chemistry.org

Electrophilic Aromatic Substitution Potentials

The benzene (B151609) ring of this compound contains two substituents: a chloro group and an ethoxy group. These groups influence the rate and position of electrophilic aromatic substitution (EAS) reactions. The ethoxy group (-OEt) is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director.

In electrophilic aromatic substitution, an electrophile is attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com This process typically occurs in two steps: the formation of a carbocation intermediate and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.com The presence of a Lewis acid catalyst, such as AlCl₃ or FeBr₃, is often necessary to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.com

Given the directing effects of the existing substituents, incoming electrophiles will preferentially add to the positions ortho and para to the activating ethoxy group. The potential sites for substitution are C4 and C6. However, steric hindrance from the adjacent ethoxy and ester groups may influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation: Introduction of an alkyl group.

Friedel-Crafts Acylation: Introduction of an acyl group.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-5-chloro-2-ethoxybenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-5-chloro-2-ethoxybenzoate |

Oxidation and Reduction Chemistry

The functional groups present in this compound offer possibilities for various oxidation and reduction reactions. The primary sites for such transformations are the ester and the aromatic ring.

Reduction:

The ester functional group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ether solvent. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce the ester to an aldehyde, provided the reaction is carried out at low temperatures.

Oxidation:

The aromatic ring is generally resistant to oxidation due to its stability. However, under harsh conditions, it can be cleaved. The ethoxy group is also relatively stable to oxidation.

| Transformation | Reagents and Conditions | Product |

| Ester Reduction to Alcohol | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (5-chloro-2-ethoxyphenyl)methanol |

| Ester Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 5-chloro-2-ethoxybenzaldehyde |

Functional Group Interconversions and Selective Transformations

The ester and chloro functionalities of this compound are amenable to a variety of interconversions.

Ester Transformations:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup.

Transesterification: The methyl ester can be converted to other esters by reacting it with an alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating.

Chloro Group Transformations:

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless there are strong electron-withdrawing groups ortho or para to it. However, it can be replaced under specific conditions, such as through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Ester Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid |

| Amidation | NH₃, heat | Primary Amide |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

Detailed research has shown that related compounds can undergo specific transformations. For instance, methyl 5-chloro-2-methoxybenzoate has been studied for its biochemical and physiological actions. sigmaaldrich.com The interconversion of functional groups is a key strategy in organic synthesis, allowing for the construction of complex molecules from simpler starting materials. vanderbilt.eduscribd.com

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (FTIR and FT-Raman) for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the skeletal structure of molecules. nih.gov The vibrational modes of a molecule are highly sensitive to its geometry and bonding environment. While specific, complete experimental FTIR and FT-Raman spectra for Methyl 5-chloro-2-ethoxybenzoate are not widely published, the expected vibrational characteristics can be reliably predicted based on the analysis of its constituent functional groups and data from analogous substituted benzoic acids. nih.gov

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its functional groups. Each group gives rise to vibrations at specific frequencies, providing a unique spectral fingerprint.

Carbonyl Group (C=O): The methyl ester functionality features a strong C=O stretching vibration, which is expected to appear in the FTIR spectrum as an intense band in the region of 1720-1740 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

Aromatic Ring (C=C and C-H): The benzene (B151609) ring exhibits a series of characteristic vibrations. C=C stretching vibrations within the ring typically produce a group of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed at higher wavenumbers, generally above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 750-900 cm⁻¹ range.

Ether and Ester Linkages (C-O): The molecule contains two types of C-O bonds: the aryl-ether linkage (Ar-O-CH₂) and the ester linkage (O=C-O-CH₃ and Ar-C-O). These give rise to C-O stretching vibrations, typically appearing as strong bands in the 1000-1300 cm⁻¹ range. The asymmetric C-O-C stretch of the ester is usually found around 1250 cm⁻¹, while the ethoxy C-O stretch will also contribute in this region.

Aliphatic Groups (CH₃ and CH₂): The methyl and ethyl groups introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375-1465 cm⁻¹.

Chloro Substituent (C-Cl): The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Ethoxy/Methyl) | Stretching | 2850 - 2980 | Medium |

| Ester C=O | Stretching | 1720 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Ester/Ether C-O | Stretching | 1000 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

The flexibility of the ethoxy and methyl ester groups allows for different spatial orientations, or conformations, which can be studied using vibrational spectroscopy. documentsdelivered.com The rotation around the C(aryl)-O(ethoxy) and C(aryl)-C(ester) single bonds can lead to different stable conformers. These conformational changes can cause subtle shifts in the vibrational frequencies and changes in band intensities. nih.gov

For instance, the orientation of the ethoxy group relative to the benzene ring can influence the electronic environment and, consequently, the force constants of nearby bonds. sxu.edu.cn Computational studies on related molecules have shown that different conformers can have distinct calculated vibrational spectra. nih.gov By comparing experimental FTIR and FT-Raman spectra with these theoretical predictions, it is possible to determine the most stable conformation of the molecule in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through various NMR experiments, a complete picture of the carbon skeleton and the environment of each proton can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

While specific experimental NMR data for this compound is limited, the spectra of the closely related compound, Methyl 5-chloro-2-methoxybenzoate , offer valuable insight. The primary difference will be the substitution of the methoxy (B1213986) group's singlet signal with the characteristic triplet and quartet signals of an ethoxy group. chemicalbook.comchemicalbook.com

The aromatic region of the ¹H NMR spectrum is particularly informative. The electronic nature of the substituents—the electron-donating ethoxy group and the electron-withdrawing chloro and methyl ester groups—dictates the chemical shifts of the aromatic protons. youtube.comwikipedia.org The ethoxy group at position 2 will shield the ortho (position 3) and para (position 5, which is occupied) protons, shifting them upfield. Conversely, the chloro and ester groups will deshield nearby protons, shifting them downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Aromatic assignments are predictive and may vary. Data for the ethoxy and methyl groups are estimated based on typical values.)

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-6 | ~7.7 | d | C=O | ~165 |

| H-4 | ~7.4 | dd | C-2 | ~158 |

| H-3 | ~7.0 | d | C-1 | ~122 |

| -O-CH₂-CH₃ | ~4.1 | q | C-6 | ~133 |

| -COOCH₃ | ~3.9 | s | C-4 | ~131 |

| -O-CH₂-CH₃ | ~1.4 | t | C-5 | ~127 |

| C-3 | ~114 | |||

| -O-CH₂-CH₃ | ~64 | |||

| -COOCH₃ | ~52 | |||

| -O-CH₂-CH₃ | ~14 |

Two-dimensional (2D) NMR experiments provide correlational data that helps piece the molecular puzzle together.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group. Additionally, correlations between adjacent aromatic protons (e.g., H-3 and H-4) would be visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps out direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is crucial for definitively assigning each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~64 ppm, confirming their assignment to the ethoxy methylene group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons over two or three bonds. youtube.comresearchgate.net This allows for the connection of different molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the ethoxy methylene protons (-OCH₂-) to the aromatic carbon C-2.

Correlations from the aromatic proton H-6 to the carbonyl carbon and to C-4.

Correlations from the aromatic proton H-3 to C-1, C-2, and C-5.

In cases where experimental data is complex or unavailable, computational methods can be employed to predict NMR chemical shifts. nih.gov Techniques such as Density Functional Theory (DFT) are used to calculate the magnetic shielding of each nucleus based on the molecule's optimized electronic structure. nih.gov

These predicted shifts can then be compared to experimental data to validate spectral assignments. For complex substitution patterns like that in this compound, DFT calculations can be particularly useful in resolving ambiguities in the assignment of the closely spaced aromatic signals. researchgate.net The accuracy of these predictions has improved significantly, making them a valuable complement to experimental NMR. nih.govacs.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which is often energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure. For aromatic esters like this compound, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and rearrangements. libretexts.org

While specific experimental mass spectrometry data for this compound is not publicly available, analysis of its close analogue, Methyl 5-chloro-2-methoxybenzoate, provides valuable insights into the expected fragmentation. nih.gov Key fragmentations for aromatic esters often involve the loss of the alkoxy group (-OR) and subsequent loss of carbon monoxide (CO). libretexts.orgpharmacy180.com For instance, ethyl benzoate (B1203000) typically shows a prominent peak corresponding to the loss of the ethoxy radical. pharmacy180.com

Table 1: Illustrative Mass Spectrometry Data for the Analogous Compound, Methyl 5-chloro-2-methoxybenzoate (Data is for the methoxy analogue and serves as an example of expected fragmentation.)

| m/z Value | Interpretation | Source |

| 200/202 | Molecular Ion Peak [M]+ (showing isotopic pattern for Chlorine) | nih.gov |

| 169/171 | [M - OCH3]+ | nih.gov |

| 141/143 | [M - OCH3 - CO]+ | Inferred |

| 111 | [M - OCH3 - CO - Cl]+ | nih.gov |

| Source: PubChem CID 118574 nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments, as it can distinguish between ions with the same nominal mass but different chemical formulas. For this compound (C10H11ClO3), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Calculated High-Resolution Mass Data for this compound

| Species | Formula | Calculated Exact Mass (Da) |

| [M]+ (³⁵Cl) | C₁₀H₁₁³⁵ClO₃ | 214.03967 |

| [M]+ (³⁷Cl) | C₁₀H₁₁³⁷ClO₃ | 216.03672 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and then the resulting "daughter" or "product" ions are analyzed. This multi-stage analysis provides unambiguous evidence for fragmentation pathways and helps to assemble the structure of the original molecule.

For this compound, a tandem MS experiment would likely involve selecting the molecular ion ([C10H11ClO3]+, m/z 214) as the precursor. Collision-induced dissociation (CID) would then be used to generate fragments. A plausible fragmentation pathway would be:

Loss of the ethoxy radical (•OCH2CH3): The primary and most favored fragmentation for benzoate esters is the cleavage of the C-O bond, leading to a stable acylium ion. [C10H11ClO3]+• → [C8H4ClO]+ + •OCH2CH3 (m/z 155)

Loss of ethylene (B1197577) (C2H4): An alternative pathway involves a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule. youtube.com [C10H11ClO3]+• → [C8H6ClO2]+• + C2H4 (m/z 186)

Subsequent Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule from the acylium ion. [C8H4ClO]+ → [C7H4Cl]+ + CO (m/z 127)

These predicted pathways, based on established fragmentation patterns of similar molecules, would be confirmed and detailed through MS/MS analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the benzene ring.

The benzene ring and its substituents (chloro, ethoxy, and methyl ester groups) form a chromophore. The specific wavelengths of maximum absorbance (λmax) are sensitive to the nature and position of these substituents. The ethoxy and chloro groups, both having lone pairs of electrons, act as auxochromes, which can shift the λmax and intensity of the absorption bands of the benzene ring. One would expect to observe characteristic bands for the substituted aromatic system. For example, studies on methoxy-substituted benzenediazonium (B1195382) cations show how substituents influence the electronic transitions, providing a basis for predicting the spectral behavior of similar compounds. ibm.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to calculate the excited states of molecules. researchgate.netrsc.org It has become a standard tool for predicting and interpreting UV-Vis absorption spectra, as it can calculate the energies of electronic transitions and their corresponding oscillator strengths (which relate to absorption intensity). researchgate.net

By performing TD-DFT calculations on the optimized ground-state geometry of this compound, a theoretical absorption spectrum can be generated. beilstein-journals.org This calculated spectrum can then be compared with the experimental UV-Vis spectrum. A good correlation between the calculated and experimental λmax values validates the assignment of the observed electronic transitions to specific molecular orbital promotions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). acs.org Discrepancies can often be rationalized by considering solvent effects or the specific functional used in the calculation. researchgate.net

Table 3: Conceptual Output from a TD-DFT Calculation

| Calculated Transition | Excitation Energy (eV) | Calculated λmax (nm) | Major Orbital Contribution |

| S₀ → S₁ | E₁ | λ₁ | HOMO → LUMO |

| S₀ → S₂ | E₂ | λ₂ | HOMO-1 → LUMO |

| S₀ → S₃ | E₃ | λ₃ | HOMO → LUMO+1 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed model of the electron density, and thus the atomic positions, can be constructed.

This technique yields precise data on bond lengths, bond angles, and torsional angles within the molecule. It also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack together to form the crystal lattice.

While a crystal structure for this compound has not been reported, the structure of the related compound, Methyl 2-amino-5-chlorobenzoate, provides a clear example of the type of detailed structural information that can be obtained. researchgate.net In its crystal structure, intermolecular N—H⋯O hydrogen bonds link the molecules into chains, and an intramolecular N—H⋯O hydrogen bond is also present. researchgate.net This demonstrates how crystallography elucidates the specific forces governing the solid-state architecture.

Table 4: Illustrative Crystallographic Data for the Analogous Compound, Methyl 2-amino-5-chlorobenzoate (Data is for an amino analogue and serves as an example of crystallographic output.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9480 (8) |

| b (Å) | 9.0230 (18) |

| c (Å) | 12.018 (2) |

| β (°) | 94.10 (3) |

| Volume (ų) | 427.02 (15) |

| Source: Acta Crystallographica Section E researchgate.net |

Elucidation of Unit Cell Parameters and Space Groups

Once a suitable single crystal of this compound is obtained, it would be mounted on a diffractometer. X-ray diffraction patterns are then collected, from which the unit cell dimensions can be calculated. The systematic absences in the diffraction data would subsequently allow for the determination of the crystal's space group, which describes the symmetry elements present in the crystal lattice.

For comparative purposes, the crystallographic data for a related compound, Methyl 2-amino-5-chlorobenzoate, is presented in the table below. chemicalbook.com

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** | Z |

| Methyl 2-amino-5-chlorobenzoate | Monoclinic | P2₁/c | 7.432(2) | 14.156(4) | 8.843(3) | 90 | 113.87(3) | 90 | 851.9(4) | 4 |

Table 1: Crystallographic data for Methyl 2-amino-5-chlorobenzoate. chemicalbook.com

Analysis of Crystal Packing and Intermolecular Interactions

Following the determination of the unit cell and space group, a detailed analysis of the crystal packing and intermolecular interactions would be conducted. This involves understanding how individual molecules of this compound arrange themselves in the crystal lattice and the nature of the forces holding them together.

Key interactions that would be investigated include:

Hydrogen Bonding: Although this compound is not a strong hydrogen bond donor, weak C-H···O interactions may be present. The presence and geometry of any such bonds would be crucial in understanding the packing arrangement.

π-Stacking: The aromatic benzene ring in the molecule could participate in π-stacking interactions, where the electron-rich π systems of adjacent rings align. The distances and orientations between the rings would be analyzed to determine the presence and strength of these interactions.

Halogen Bonding: The chlorine atom on the benzene ring could potentially act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.

The analysis of these non-covalent interactions is essential for explaining the stability and physical properties of the crystalline solid.

Conformational Analysis in the Crystalline State

The conformation of a molecule can be significantly influenced by the packing forces within a crystal. A conformational analysis of this compound in its crystalline state would involve a detailed examination of its bond lengths, bond angles, and torsion angles.

Of particular interest would be the torsion angles describing the orientation of the ethoxy and methyl ester groups relative to the benzene ring. These angles would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state. This information is vital for understanding the molecule's flexibility and how its shape is influenced by its environment. Comparing the solid-state conformation to theoretical gas-phase calculations could also provide insights into the energetic preferences of the molecule.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and energetic properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and charge distributions, providing a fundamental understanding of the molecule's characteristics. For substituted benzoates, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, have proven effective in correlating theoretical data with experimental results. nih.govsemanticscholar.org

A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization yields critical data on bond lengths, bond angles, and dihedral angles.

For Methyl 5-chloro-2-ethoxybenzoate, a full geometry optimization would calculate the precise lengths of the carbon-carbon bonds within the benzene (B151609) ring, the C-Cl bond, and the bonds comprising the ethoxy and methyl ester functional groups. The planarity of the benzene ring and the orientation of the substituents relative to it are also determined. The final, optimized structure represents a minimum on the potential energy surface, and its total energy is a key indicator of the molecule's thermodynamic stability.

Table 1: Representative Data from a DFT Geometry Optimization. The following table illustrates the type of data obtained from a geometry optimization. Note: These are example values and not from a published study on this specific molecule.

| Parameter | Description | Illustrative Value |

| Bond Lengths | ||

| C-Cl | Carbon-Chlorine bond | 1.75 Å |

| C=O | Carbonyl Carbon-Oxygen double bond | 1.21 Å |

| C-O (Ester) | Carbonyl Carbon-Oxygen single bond | 1.35 Å |

| C-O (Ethoxy) | Aromatic Carbon-Oxygen bond | 1.37 Å |

| Bond Angles | ||

| O=C-O | Angle in the ester group | 124.0° |

| C-C-Cl | Angle involving the chlorine substituent | 119.5° |

| Dihedral Angles | ||

| C-C-C-O | Torsion angle of the ethoxy group | Variable |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to move an electron to an unoccupied orbital. In conjugated systems, this gap narrows as the extent of conjugation increases, shifting light absorption to longer wavelengths. DFT calculations provide precise energies for these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen of the ethoxy group, while the LUMO would likely be centered on the electron-withdrawing methyl ester group and the aromatic ring.

Table 2: Illustrative Frontier Orbital Energies. This table shows representative energy values that would be calculated for the molecule. Note: These are example values.

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | LUMO - HOMO | 5.3 |

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool derived from DFT calculations that maps the charge distribution of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the EPS map would show a significant negative potential around the carbonyl oxygen of the ester group due to the presence of lone pair electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and the methyl/ethyl groups would show positive potential. Analyzing the charge distribution, such as through Mulliken atomic charges, quantifies the partial charge on each atom, further detailing the molecule's polarity.

Computational Studies on Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. By mapping reaction pathways, chemists can understand how a molecule transforms and what factors control the reaction's speed and outcome.

To understand a chemical reaction, it is essential to characterize not only the reactants and products but also the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods can locate the geometry of a transition state and calculate its energy. For a reaction involving this compound, such as nucleophilic aromatic substitution or ester hydrolysis, DFT calculations could model the entire reaction coordinate. This would reveal the step-by-step mechanism, identify any intermediate species, and determine the rate-limiting step of the process, providing a complete energetic profile of the reaction.

The formation of a radical anion occurs when a neutral molecule accepts an electron, often in a reducing environment or through electrochemical processes. This new species is highly reactive and can undergo various transformations, including bond cleavage.

Computational studies can predict the stability and reactivity of the radical anion of this compound. Upon formation, the extra electron occupies the LUMO of the parent molecule. This can weaken specific bonds, making them susceptible to cleavage. Theoretical calculations can evaluate the bond dissociation energies (BDEs) within the radical anion to predict which bond is most likely to break. Potential cleavage pathways include the mesolytic cleavage of the carbon-chlorine (C-Cl) bond to yield a phenyl radical and a chloride anion, or cleavage of the ester group's C-O bond. Such studies are crucial for understanding the molecule's degradation pathways under reductive conditions.

Applications in Chemical Synthesis and Materials Science

Strategic Role as a Key Intermediate in Organic Synthesis

As a substituted benzoic acid derivative, Methyl 5-chloro-2-ethoxybenzoate is positioned as a potential intermediate in organic synthesis. Benzoic acid and its derivatives are recognized as crucial starting materials for the creation of more complex molecules. preprints.orgontosight.ai The functional groups present on this compound—the chloro group, the ethoxy group, and the methyl ester—offer multiple sites for chemical modification.

While specific examples detailing the direct use of this compound as a precursor are not extensively documented in the provided search results, the general class of benzoic acid derivatives serves as a foundation for synthesizing more complex functionalized molecules. preprints.orgontosight.ai For instance, related structures undergo reactions to create derivatives with applications in medicinal chemistry. One study describes the synthesis of complex thiazolidinone derivatives starting from a related methyl chlorobenzoate structure, highlighting the utility of this class of compounds as precursors. preprints.org The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters.

A related compound, Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate, is available as a chemical intermediate, suggesting that the core structure of this compound is a component in the synthesis of more elaborate molecules. cphi-online.comkeyorganics.net

The concept of using simple, well-defined chemical building blocks is fundamental to the construction of complex molecular architectures. figshare.comsemanticscholar.orgtenovapharma.com Substituted benzoates are often employed as these foundational units. While direct evidence for the use of this compound in creating large, complex structures is not prominent in the search results, its potential as a building block can be inferred from the reactivity of its functional groups. The chlorine atom, for example, can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby extending the molecular framework.

Utilization in Specialized Chemical Reactions and Ligand Design

There is limited specific information available regarding the use of this compound in specialized chemical reactions or for the explicit purpose of ligand design. However, the structural motifs present in the molecule are found in compounds used in these areas. For example, the design of ligands for specific biological targets often incorporates substituted aromatic rings to achieve desired binding affinities and electronic properties.

Potential in the Development of Advanced Materials (General)

Benzoic acid derivatives are utilized in materials science as building blocks for polymers and other advanced materials. ontosight.ai The properties of the resulting materials are dictated by the functional groups on the monomer units. While the direct application of this compound in this context is not detailed in the search results, its structure suggests potential. The presence of the chloro and ethoxy groups could influence properties such as solubility, thermal stability, and reactivity if it were to be incorporated into a larger polymer structure.

Future Research Directions

Exploration of Unconventional Synthetic Routes

The synthesis of aromatic esters is a well-established field, but the development of novel, more efficient, and environmentally benign methods is a constant pursuit. For Methyl 5-chloro-2-ethoxybenzoate, future research could focus on moving beyond traditional esterification methods.

One promising avenue is the exploration of the "ester dance" reaction , a catalytic process that allows for the migration of an ester group around an aromatic ring. waseda.jp This could enable the synthesis of this compound from more readily available isomers under milder conditions than traditional isomerization reactions, which often require harsh conditions. waseda.jp

Another area ripe for investigation is the use of eco-friendly catalytic systems . Methodologies employing solid-liquid phase transfer catalysis (PTC) or acidic catalysis in dry media have shown success in the synthesis of other aromatic esters, offering improvements in simplicity and a reduction in solvent waste. nih.gov Similarly, the use of modified montmorillonite (B579905) K10 clay as a solid acid catalyst has demonstrated high yields in the solvent-free esterification of substituted benzoic acids. Research into applying these green chemistry principles to the synthesis of this compound could lead to more sustainable production methods.

Furthermore, biocatalysis presents a compelling alternative to traditional chemical synthesis. Lipases, for instance, have been successfully used in the synthesis of various phenolic compound esters. numberanalytics.com Investigating the enzymatic esterification of 5-chloro-2-ethoxybenzoic acid could offer a highly selective and environmentally friendly route to the target compound.

Investigation of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely unexplored. A thorough investigation of its reactivity profile could reveal novel transformations and applications. The presence of a chlorine atom, an ethoxy group, and a methyl ester group on the aromatic ring offers multiple sites for chemical modification.

Future research should explore a variety of catalytic transformations, including:

Cross-coupling reactions: The chlorine substituent could serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting properties.

C-H activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to synthesizing more complex molecules. Investigating the regioselectivity of C-H activation on the this compound ring would be a significant contribution.

Transformations of the ester group: Beyond simple hydrolysis, the methyl ester can be converted into other functional groups, such as amides, hydrazides, or other esters through transesterification. For instance, the related compound, Methyl 5-chloro-2-methoxybenzoate, has been converted to N-phenethyl-5-chloro-2-methoxybenzamide via aminolysis. google.com Similar transformations for the ethoxy analogue could yield compounds with novel biological activities.

A study on the synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides has already demonstrated the potential of derivatives of the parent acid as gastroprokinetic agents. nih.gov This highlights the importance of exploring the reactivity of the ester and other functional groups to generate new bioactive molecules.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights.

Quantum chemistry calculations can be employed to understand the electronic structure and predict various properties. For example, calculations on halogenated fused-ring heteroaromatics have been used to determine the electrostatic potential of the σ-hole of the halogen atom, which is crucial for understanding halogen bonding interactions. nih.gov Similar studies on this compound could predict its ability to form halogen bonds, which is relevant for crystal engineering and materials science.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of a series of related compounds. While specific data for this compound is scarce, data from its methoxy (B1213986) analogue and other substituted benzoates can be used to build predictive models for properties like boiling point, solubility, and chromatographic retention times.

Furthermore, molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to various biological targets, guiding the design of new therapeutic agents. The study on 4-amino-5-chloro-2-ethoxybenzamides utilized molecular superimpositions to understand the structure-activity relationship, showcasing the power of computational tools in drug design. nih.gov

Development of Structure-Property Relationships for Emerging Applications

A systematic investigation into the structure-property relationships of this compound and its derivatives is essential for identifying and optimizing its use in emerging applications. By synthesizing a library of related compounds with systematic variations in their structure, researchers can correlate these changes with specific properties.

Potential areas of application to explore include:

Materials Science: Aromatic esters are used in the production of polymers and other materials. numberanalytics.com The presence of a chlorine atom and an ethoxy group could impart unique properties, such as flame retardancy or altered liquid crystalline behavior.

Agrochemicals: Many halogenated aromatic compounds exhibit biological activity. Investigating the herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives could lead to the development of new crop protection agents. The precursor, 5-chloro-2-ethoxybenzoic acid, has been investigated for herbicidal activity. chemicalbook.com

Pharmaceuticals: As previously mentioned, derivatives of 4-amino-5-chloro-2-ethoxybenzoic acid have shown promise as gastroprokinetic agents. nih.gov Further derivatization and screening could uncover other therapeutic applications. For example, the related Methyl 5-chloro-2-methoxybenzoate has been shown to inhibit copulatory behavior in male Ixodes ricinus. sigmaaldrich.com

A comprehensive study linking the structural features of these molecules to their functional properties will be crucial for targeted design and application.

Sustainable Synthesis and Process Intensification of this compound Production and Utilization

For any chemical compound to be viable for industrial application, its production process must be efficient, cost-effective, and environmentally sustainable. Future research should therefore focus on the sustainable synthesis and process intensification of this compound.

Key areas for investigation include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purity.

Solvent Selection and Recovery: The use of green solvents, such as bio-based solvents, and the development of efficient solvent recovery and recycling systems are crucial for minimizing the environmental impact of the synthesis process. nih.gov

Catalyst Recovery and Reuse: For catalytic reactions, the development of robust and easily recyclable catalysts is essential for process sustainability. Heterogeneous catalysts, such as the modified montmorillonite clay mentioned earlier, are particularly attractive in this regard.

Waste Minimization: Applying the principles of atom economy and minimizing the formation of byproducts are central to green chemistry. Unconventional synthetic routes, such as the "ester dance" reaction, could contribute to more atom-economical processes. waseda.jp

By focusing on these areas, researchers can develop a production process for this compound that is not only scientifically advanced but also economically and environmentally sustainable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.